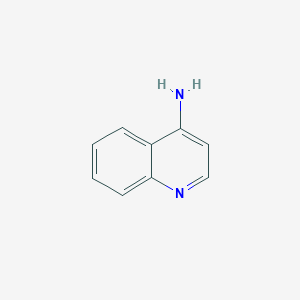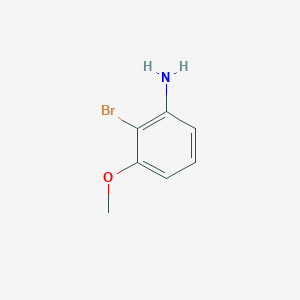
Lappl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It is derived from the bark of the this compound tree, which is native to certain regions of Europe and Asia. This compound has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored.
Mecanismo De Acción
The exact mechanism of action of Lappl is not fully understood, but it is believed to work by modulating various cellular signaling pathways. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and may also have effects on neurotransmitter signaling and other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including:
- Antioxidant activity: this compound has been found to have potent antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
- Anti-inflammatory activity: this compound has been found to have anti-inflammatory effects, which may help to reduce inflammation throughout the body.
- Anti-cancer activity: this compound has been found to have anti-cancer properties, and may be useful in the treatment of a range of different types of cancer.
- Neuroprotective effects: this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Lappl in lab experiments is that it is a naturally occurring compound, which means that it may be less toxic and have fewer side effects than synthetic compounds. Additionally, this compound has been the subject of numerous scientific studies, which means that there is a large body of research available on its effects and potential applications.
One of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities, as it is typically extracted from the bark of the this compound tree. Additionally, the exact mechanisms of action of this compound are not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Direcciones Futuras
There are a number of potential future directions for research on Lappl, including:
- Further studies on its anti-cancer properties, with a focus on identifying specific types of cancer that this compound may be particularly effective against.
- Studies on its potential applications in the treatment of neurological disorders, with a focus on identifying the mechanisms by which this compound exerts its neuroprotective effects.
- Studies on its effects on cardiovascular health, with a focus on identifying the optimal dosages and formulations for use in clinical settings.
- Studies on its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
This compound is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored. While there are still many unanswered questions about the exact mechanisms of action of this compound, the available research suggests that it may have a range of therapeutic applications in the future.
Métodos De Síntesis
Lappl is typically extracted from the bark of the this compound tree using a variety of methods, including solvent extraction and steam distillation. The resulting extract is then purified and concentrated to produce a highly potent form of this compound.
Aplicaciones Científicas De Investigación
Lappl has been the subject of extensive scientific research, with studies exploring its potential applications in a range of fields. Some of the areas where this compound has shown promise include:
- Cancer research: this compound has been found to have anti-cancer properties, and is currently being studied as a potential treatment for a range of different types of cancer.
- Neurological disorders: this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
- Cardiovascular health: this compound has been found to have a range of beneficial effects on cardiovascular health, including reducing inflammation and improving blood flow.
Propiedades
Número CAS |
115464-33-0 |
|---|---|
Fórmula molecular |
C33H35N5O4 |
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
N-[1-(3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-1-oxopropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H35N5O4/c1-19(31(40)38-28(14-20-8-4-3-5-9-20)32(41)37-13-7-12-26(37)33(38)42)35-30(39)22-15-24-23-10-6-11-25-29(23)21(17-34-25)16-27(24)36(2)18-22/h3-6,8-11,15,17,19,22,26-28,34H,7,12-14,16,18H2,1-2H3,(H,35,39) |
Clave InChI |
LIASNZIDGPIYBA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
SMILES canónico |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Sinónimos |
(L-Ala,L-Phe,D-Phe)-isomer of N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam LAPPL N-(N-(lysergyl)-Ala-)-Phe-Pro-lactam N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




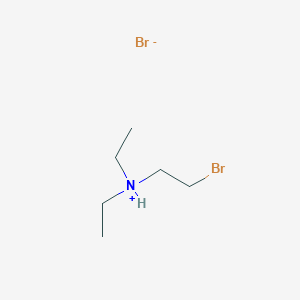
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
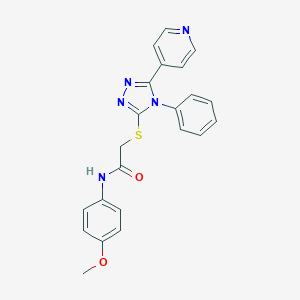
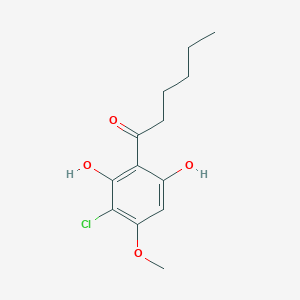

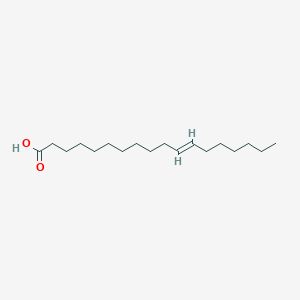
![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
